Coenzyme A (trilithium)

Enzymatic Purity Phosphotransacetylase (PTA) Assay Quality Control

Coenzyme A (CoA) is a ubiquitous and essential cofactor facilitating enzymatic acyl-group transfer reactions, supporting the synthesis and oxidation of fatty acids, and participating in the tricarboxylic acid (TCA) cycle. The trilithium salt form (CoA-Li₃; CAS 18439-24-2) is a stabilized, water-soluble derivative of the free acid, specifically formulated to enhance handling characteristics and long-term stability in laboratory and industrial applications.

Molecular Formula C21H36Li3N7O16P3S
Molecular Weight 788.4 g/mol
Cat. No. B12403794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoenzyme A (trilithium)
Molecular FormulaC21H36Li3N7O16P3S
Molecular Weight788.4 g/mol
Structural Identifiers
SMILES[Li].[Li].[Li].CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCS)O
InChIInChI=1S/C21H36N7O16P3S.3Li/c1-21(2,16(31)19(32)24-4-3-12(29)23-5-6-48)8-41-47(38,39)44-46(36,37)40-7-11-15(43-45(33,34)35)14(30)20(42-11)28-10-27-13-17(22)25-9-26-18(13)28;;;/h9-11,14-16,20,30-31,48H,3-8H2,1-2H3,(H,23,29)(H,24,32)(H,36,37)(H,38,39)(H2,22,25,26)(H2,33,34,35);;;/t11-,14-,15-,16+,20-;;;/m1.../s1
InChIKeyINHFHKVLIJCQLE-FFKZSOHASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Coenzyme A (Trilithium): Essential Cofactor Specifications for Acyl-Group Transfer and Metabolic Research


Coenzyme A (CoA) is a ubiquitous and essential cofactor facilitating enzymatic acyl-group transfer reactions, supporting the synthesis and oxidation of fatty acids, and participating in the tricarboxylic acid (TCA) cycle . The trilithium salt form (CoA-Li₃; CAS 18439-24-2) is a stabilized, water-soluble derivative of the free acid, specifically formulated to enhance handling characteristics and long-term stability in laboratory and industrial applications . This salt form is critical for maintaining cofactor integrity during storage and use in sensitive biochemical assays, distinguishing it from other salt variants or the less stable free acid.

Why Coenzyme A Trilithium Salt is Not Interchangeable: Stability, Solubility, and Assay Reproducibility


While all forms of Coenzyme A share the same fundamental cofactor activity, their physical and chemical properties differ significantly, directly impacting experimental reproducibility and workflow efficiency. The trilithium salt is not a simple substitute for the free acid, sodium salt, or other lithium salts due to its distinct hygroscopicity, stability profile, and validated purity metrics . For instance, the free acid form is known to be less stable and more prone to degradation during storage and handling compared to its stabilized trilithium counterpart . Furthermore, different counterions (e.g., sodium vs. lithium) can influence the compound's behavior in mass spectrometry and its solubility in various buffer systems, potentially introducing variability in quantitative assays and high-throughput screening [1]. Therefore, selecting the trilithium salt is a deliberate choice to ensure consistent, reliable data across critical applications like diagnostic kit manufacturing and metabolic flux analysis.

Coenzyme A Trilithium: Quantitative Comparative Data for Scientific Selection


Quantified Purity by Enzymatic Activity: PTA Assay Validation

While vendors report HPLC purity, functional enzymatic purity is a more critical quality attribute for Coenzyme A. Manufacturers validate the trilithium salt's functional integrity using a Phosphotransacetylase (PTA) assay, which confirms its ability to participate in acetyl transfer [1]. This assay provides a quantitative measure of the active, correctly folded cofactor. A specification of ≥75% by PTA assay is commonly reported for research-grade material [1]. This functional validation is not always explicitly detailed for the free acid or sodium salt forms, making it a key differentiator for applications where reliable activity is paramount [2].

Enzymatic Purity Phosphotransacetylase (PTA) Assay Quality Control

Stabilized Lithium Salt Formulation for Extended Shelf Life

The trilithium salt formulation is chosen specifically for its improved stability profile compared to the more labile free acid form of Coenzyme A . This enhanced stability is critical for minimizing degradation during long-term storage. Commercial sources specify a stability of ≥2 years when stored as a solid at -20°C . In contrast, the free acid form is generally less stable under the same conditions, leading to potential loss of activity over time . This difference directly impacts procurement decisions for laboratories that require long-term stockpiles of reliable reagent.

Chemical Stability Shelf Life Lithium Counterion

Validated UV Spectral Ratios for Identity and Purity Confirmation

A simple and robust method for verifying the identity and purity of the trilithium salt is through UV absorbance ratio analysis. Specifications for research-grade material include defined absorbance ratios at pH 7.5: A250/A260 of 0.78 ± 0.03 and A280/A260 of 0.16 ± 0.03 . These ratios are a direct measure of the compound's structural integrity and are used for routine quality control . While free acid and sodium salt forms may exhibit similar spectral properties, the trilithium salt's specifications provide a benchmark for confirming the material's quality upon receipt and before use.

UV Spectrophotometry Quality Control Identity Testing

Defined Lithium Content for Accurate Stoichiometry in Sensitive Assays

The trilithium salt contains a defined stoichiometric amount of lithium (Li⁺), which can be quantitatively measured via flame photometry. Specifications for the trilithium salt include a lithium content range of 1.7-2.3% or a target value of 3.0 ± 1.5% [1]. This is in contrast to the sodium salt or free acid, which would have a different or absent counterion profile. For applications where the presence of specific cations (e.g., Na⁺ vs. Li⁺) could interfere with enzymatic reactions or analytical detection methods (e.g., mass spectrometry), knowing the exact lithium content and its consistency is crucial for assay development and troubleshooting.

Counterion Analysis Lithium Content Flame Photometry

Recommended Use Cases for Coenzyme A Trilithium Salt Based on Evidence


Critical Component in In Vitro Diagnostic (IVD) Assays for Free Fatty Acids (NEFA)

The trilithium salt of Coenzyme A is a core raw material for enzymatic NEFA detection kits used in clinical chemistry . Its high purity, validated by both HPLC and enzymatic (PTA) assays, and its enhanced stability are essential for ensuring the precision, accuracy, and long shelf-life of these diagnostic tests [1]. The defined lithium content also ensures minimal interference in the coupled enzymatic reactions used for detection.

Enzymatic Assay Development for Acetyltransferases and Metabolic Enzymes

In biochemical research, CoA trilithium is a preferred cofactor for generating standard curves in kinetic assays of enzymes like acetyltransferase Gcn5 and in coupled assays for NADH/NADPH production . The functional validation via the PTA assay provides assurance that the cofactor is active, leading to more reproducible and reliable kinetic data [1]. The stabilized salt form reduces variability caused by reagent degradation during the assay.

Synthesis of Complex CoA-Derivatives for Chemical Biology Probes

The trilithium salt is a robust starting material for the chemical synthesis of acyl-CoA derivatives or CoA-linked probes (e.g., GGGK-CoA peptides) . Its defined stability and solubility in organic solvents like DMSO (with mild heating) facilitate its use in multi-step synthetic procedures, where the integrity of the starting material is critical for successful conjugation and final product yield .

Metabolic Studies Requiring a Stable and Membrane-Impermeable Cofactor

Acetyl coenzyme A trilithium is specifically noted as a membrane-impermeable central metabolic intermediate that participates in the TCA cycle and oxidative phosphorylation . This property is valuable for studies of cellular metabolism where compartmentalization is important. The trilithium salt's stability ensures that the compound remains intact and does not degrade into components that might leak across membranes, providing a more accurate representation of extracellular metabolic events.

Technical Documentation Hub

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